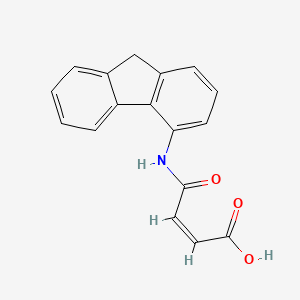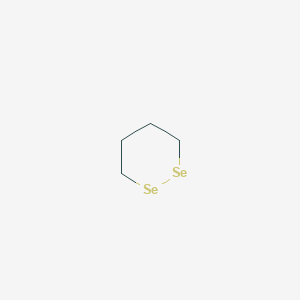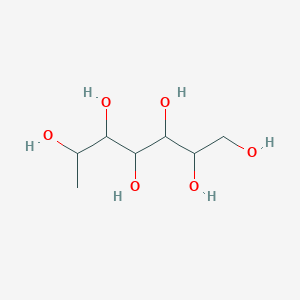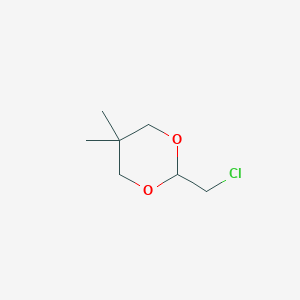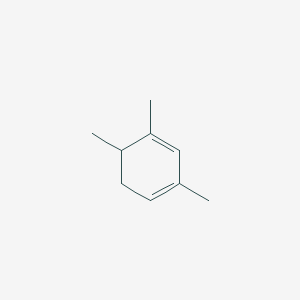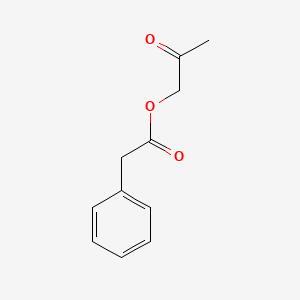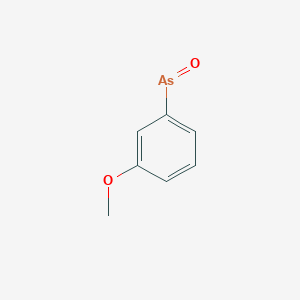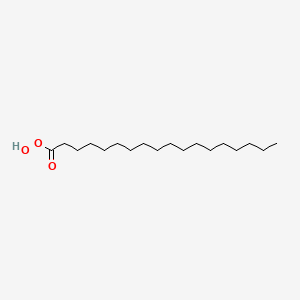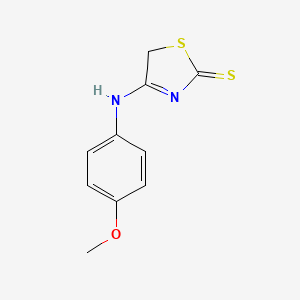
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione is a heterocyclic compound that contains both a thiazole ring and an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione typically involves the reaction of 4-methoxyaniline with a thiazole derivative under specific conditions. One common method involves the use of a condensation reaction where 4-methoxyaniline is reacted with a thioamide in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to achieve the desired product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways, leading to changes in cell function and viability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyaniline: A precursor in the synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Aniline Derivatives: Compounds with similar aniline structures but different functional groups.
Uniqueness
This compound is unique due to the combination of its thiazole ring and methoxyaniline moiety, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
13199-40-1 |
|---|---|
Molekularformel |
C10H10N2OS2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
4-(4-methoxyanilino)-5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H10N2OS2/c1-13-8-4-2-7(3-5-8)11-9-6-15-10(14)12-9/h2-5H,6H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
QDEAZRMBJGWZQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=NC(=S)SC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)

![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
